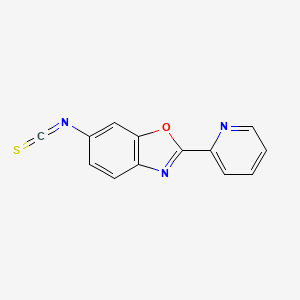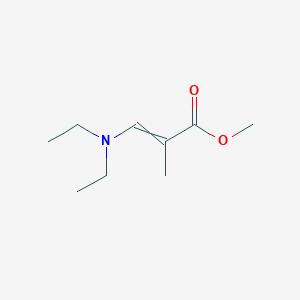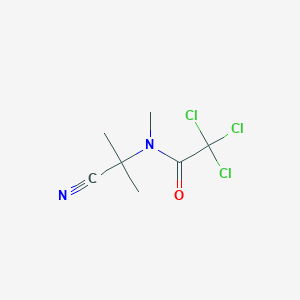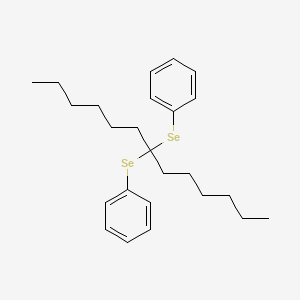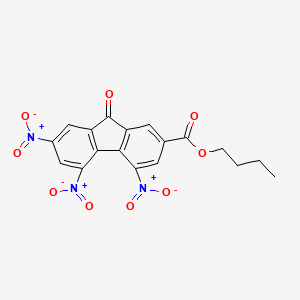
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate is a chemical compound with the molecular formula C23H17N3O9 It is known for its unique structure, which includes a fluorene core substituted with nitro groups and a butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate typically involves the nitration of a fluorene derivative followed by esterification. The nitration process introduces nitro groups at specific positions on the fluorene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting trinitrofluorene is then subjected to esterification with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems could enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: Amino derivatives of the fluorene compound.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Hydrolysis: 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylic acid.
Applications De Recherche Scientifique
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Potential applications in studying the effects of nitroaromatic compounds on biological systems. It may be used in assays to investigate enzyme interactions or cellular responses.
Medicine: Research into its potential as a pharmacophore for developing new drugs. The nitro groups and fluorene core could be modified to create compounds with therapeutic properties.
Industry: Possible use in the development of advanced materials, such as high-energy materials or specialized polymers.
Mécanisme D'action
The mechanism of action of Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate depends on its specific application. In biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as enzyme inhibition or activation, DNA damage, or oxidative stress. The fluorene core may also interact with hydrophobic regions of proteins or membranes, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate can be compared with other nitroaromatic compounds and fluorene derivatives:
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide: Similar structure but with an amide group instead of an ester.
Butyl 9-(2-furylmethylene)-2,5,7-trinitro-9H-fluorene-4-carboxylate:
9-Isopropylidene-2,5,7-trinitro-9H-fluorene-4-carboxylic acid methyl ester: Different alkyl group and ester, affecting its physical and chemical properties.
Propriétés
Numéro CAS |
61372-93-8 |
|---|---|
Formule moléculaire |
C18H13N3O9 |
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
butyl 4,5,7-trinitro-9-oxofluorene-2-carboxylate |
InChI |
InChI=1S/C18H13N3O9/c1-2-3-4-30-18(23)9-5-11-15(13(6-9)20(26)27)16-12(17(11)22)7-10(19(24)25)8-14(16)21(28)29/h5-8H,2-4H2,1H3 |
Clé InChI |
RBUXQVKLVDHBOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14583290.png)
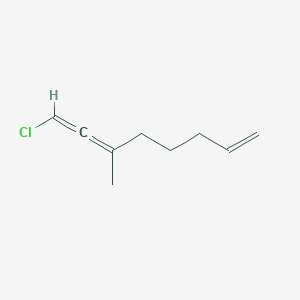

![8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one](/img/structure/B14583312.png)
![2-(4-Methylphenyl)-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14583318.png)


![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)

![Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14583347.png)
